molecular formula C17H18N4O5S B7060242 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea

1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea

Cat. No.: B7060242
M. Wt: 390.4 g/mol
InChI Key: CTIGGGSGWUPRPD-UHFFFAOYSA-N
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Description

1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a urea backbone substituted with cyclopropylsulfamoyl and nitrophenyl groups, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Cyclopropylsulfamoyl Intermediate: This step involves the reaction of cyclopropylamine with chlorosulfonic acid to form cyclopropylsulfamoyl chloride.

    Coupling with Phenyl Isocyanate: The cyclopropylsulfamoyl chloride is then reacted with phenyl isocyanate to form the corresponding urea derivative.

    Introduction of the Nitrophenyl Group: The final step involves the reaction of the urea derivative with 3-nitrobenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the breakdown of the urea linkage.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-aminophenyl)methyl]urea.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

    Hydrolysis: Breakdown products including cyclopropylsulfamoyl phenyl and nitrophenyl urea fragments.

Scientific Research Applications

1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application being investigated.

Comparison with Similar Compounds

  • 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(4-nitrophenyl)methyl]urea
  • 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(2-nitrophenyl)methyl]urea
  • 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-chlorophenyl)methyl]urea

Uniqueness: 1-[3-(Cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in different biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

1-[3-(cyclopropylsulfamoyl)phenyl]-3-[(3-nitrophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c22-17(18-11-12-3-1-5-15(9-12)21(23)24)19-14-4-2-6-16(10-14)27(25,26)20-13-7-8-13/h1-6,9-10,13,20H,7-8,11H2,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIGGGSGWUPRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=CC(=C2)NC(=O)NCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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